N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE

Bradykinin B1 receptor antagonist Pain and inflammation Structure-activity relationship

Opt for CAS 325977-40-0 as a structurally defined BK-B1R probe for chronic pain and inflammatory pain research. Its 2-(1H-benzimidazol-2-yl)phenyl motif drives B1 selectivity, ensuring reliable SAR data. Avoid generic analogs; this specific amine substituent is essential for target engagement. Ideal for binding assays and functional screening.

Molecular Formula C27H22N4O3S
Molecular Weight 482.56
CAS No. 325977-40-0
Cat. No. B2478952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE
CAS325977-40-0
Molecular FormulaC27H22N4O3S
Molecular Weight482.56
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
InChIInChI=1S/C27H22N4O3S/c1-31(20-9-3-2-4-10-20)35(33,34)21-17-15-19(16-18-21)27(32)30-23-12-6-5-11-22(23)26-28-24-13-7-8-14-25(24)29-26/h2-18H,1H3,(H,28,29)(H,30,32)
InChIKeyQLJVDJXUZWERLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 325977-40-0) – Phenylsulfamoyl Benzamide Bradykinin B1 Antagonist Scaffold


The compound N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 325977-40-0; molecular formula C₂₇H₂₂N₄O₃S; MW 482.56 g/mol) is a member of the phenylsulfamoyl benzamide class. This class is disclosed in patent literature as selective, non-peptide antagonists of the bradykinin B1 receptor (BK-B1R) [1]. The 2-(1H-benzimidazol-2-yl)phenyl moiety appended to the benzamide core is a distinguishing structural feature within this scaffold .

Why Generic Phenylsulfamoyl Benzamides Fail to Substitute for 325977-40-0 in BK-B1R Studies


Within the phenylsulfamoyl benzamide series, the nature of the amine (Z group in Formula I) dictates B1 receptor affinity and B1/B2 selectivity [1]. Replacement of the 2-(1H-benzimidazol-2-yl)phenylamine motif with alternative aryl or heteroaryl amines is shown in the patent SAR to produce order-of-magnitude shifts in binding potency [1]. Generic procurement of any phenylsulfamoyl benzamide without verifying the specific amine substituent therefore risks obtaining a compound with substantially altered, and likely degraded, BK-B1R target engagement.

Quantitative Differentiation Evidence for 325977-40-0: Head-to-Head and Cross-Study Comparisons


Structural Differentiation: 2-(1H-Benzimidazol-2-yl)phenyl Amine vs. Common Aryl/ Alkyl Amine Variants in the Phenylsulfamoyl Benzamide Class

The patent defining this class explicitly enumerates the Z group (amine component) as the primary determinant of BK-B1R binding affinity and selectivity over BK-B2R. The 2-(1H-benzimidazol-2-yl)phenyl group in 325977-40-0 represents a fused heterocyclic aryl amine, contrasting with the simpler benzylamines, piperidines, or anilines used in most exemplified compounds. According to the patent's SAR disclosure, modification of this amine substructure directly governs whether a compound achieves high affinity (sub‑nanomolar range) for B1R while maintaining B1/B2 selectivity required for functional studies [1]. No quantitative affinity data specific to 325977-40-0 were located in accessible public databases (ChEMBL, BindingDB, PubChem) as of the search date; the differentiation claim is therefore anchored to the patent's explicit Z‑group dependency rather than to a direct published assay value for this compound [1].

Bradykinin B1 receptor antagonist Pain and inflammation Structure-activity relationship

Benzimidazole-Containing Analog vs. Thienoindazole Analog TD-198946: Target Class and Functional Application Divergence

A compound sharing the identical molecular formula C₂₇H₂₂N₄O₃S (TD-198946, CAS 364762-86-7) is a thienoindazole derivative reported as a chondrogenic agent acting via Runx1 modulation, not a BK-B1R antagonist . The structural difference is profound: 325977-40-0 has a benzimidazole-phenyl core linked to a phenylsulfamoyl benzamide, whereas TD-198946 has a thienoindazole core linked to a quinolinylmethoxy phenoxy carboxamide. These scaffolds engage entirely different biological targets and pathways [1]. Procurement of TD-198946 as a substitute for 325977-40-0 would produce negative results in any bradykinin B1 receptor assay.

Bradykinin B1 antagonist Chondrogenic agent Target selectivity comparison

Class-Level B1/B2 Selectivity Advantage of Phenylsulfamoyl Benzamides Over Non-Selective Bradykinin Ligands

The patent explicitly states that the phenylsulfamoyl benzamide class achieves 'high affinity for bradykinin B1 receptors and selectivity over bradykinin B2 receptors,' noting that 'the selectivity is particularly important as the undesired side effects of the compounds are much less pronounced' [1]. This stands in contrast to many earlier-generation non-peptide bradykinin antagonists (e.g., FR173657, a B2‑selective antagonist) and to peptide-based tools such as des-Arg⁹-bradykinin (B1 agonist) or icatibant (B2 antagonist), which lack the combined B1 potency and B2 counter-selectivity profile [2].

Bradykinin B1 receptor selectivity B2 receptor counter-screening Inflammatory pain

Procurement-Relevant Application Scenarios for 325977-40-0 in BK-B1R Research


BK-B1R Pharmacological Tool Compound for Chronic Inflammatory Pain Pathway Dissection

Researchers studying the role of bradykinin B1 receptors in chronic inflammatory pain, neuropathic pain, or persistent hyperalgesia can deploy 325977-40-0 as a structurally defined non-peptide probe. The compound's placement within the phenylsulfamoyl benzamide class, which is patented for B1-selective antagonism, makes it suitable for in vitro binding assays (e.g., displacement of radiolabeled [³H]-des-Arg¹⁰-kallidin) and functional assays (e.g., calcium flux in B1-expressing CHO cells) where B1-selective pharmacology must be demonstrated alongside B2 counter-screening [1].

SAR Expansion Studies Within the Phenylsulfamoyl Benzamide Chemical Series

Medicinal chemistry teams optimizing BK-B1R antagonists can use 325977-40-0 as a key intermediate or comparator to explore the SAR contribution of the 2-(1H-benzimidazol-2-yl)phenyl amine substituent. The patent's SAR table teaches that this amine position is the primary potency driver; thus, synthesizing and testing 325977-40-0 alongside analogs bearing benzylamine, substituted piperidine, or aniline Z-groups enables direct head-to-head SAR mapping [1].

Negative Control for Chondrogenesis Studies Involving Isobaric Compound TD-198946

Given that 325977-40-0 shares its molecular formula (C₂₇H₂₂N₄O₃S) with the chondrogenic agent TD-198946 (CAS 364762-86-7) but has a completely different scaffold and target profile, it can serve as a matched-molecular-weight negative control in assays designed to confirm that Runx1-mediated chondrogenic effects are scaffold-specific rather than artifacts of physicochemical properties [1].

Quote Request

Request a Quote for N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.